N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a trifluoromethyl group and at position 6 with a 2-(3,4-dimethoxyphenyl)ethylamine moiety. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the 3,4-dimethoxyphenyl group contributes to π-π stacking interactions and solubility modulation.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c1-25-11-4-3-10(9-12(11)26-2)7-8-20-13-5-6-14-21-22-15(16(17,18)19)24(14)23-13/h3-6,9H,7-8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLUUCQFEAJUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine with structurally analogous derivatives, focusing on substituents, synthetic routes, and biological activity (where available).
Key Observations:
Position 3 Substituents :
- The trifluoromethyl group in the target compound confers greater metabolic stability compared to methyl (Compound 7) or ethyl (Compound 12 in ) substituents. This is attributed to the strong electron-withdrawing effect of CF₃, which resists oxidative degradation .
- 4-Fluorophenyl (CAS: 1204297-70-0) and cyclopropyl (Compound 10 in ) substituents at position 3 enhance target selectivity but may reduce solubility due to increased hydrophobicity .
Position 6 Substituents :
- The 2-(3,4-dimethoxyphenyl)ethylamine group in the target compound provides dual advantages: (i) methoxy groups improve water solubility via hydrogen bonding, and (ii) the ethyl linker balances flexibility and rigidity for optimal binding .
- Indole derivatives (Compounds 6, 7, 8) exhibit strong hydrophobic interactions but suffer from rapid clearance in pharmacokinetic studies .
- Acetamide (Compound 894067-38-0) and benzylphenyl (CAS: 88912-39-4) substituents show reduced potency compared to dimethoxyphenyl, likely due to steric hindrance or weaker π-π interactions .
Synthetic Methods :
- The target compound is synthesized via nucleophilic substitution of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives with 2-(3,4-dimethoxyphenyl)ethylamine, similar to methods described in .
- In contrast, indole-containing analogs (e.g., Compound 6) require multi-step coupling reactions with HATU or isocyanate reagents, leading to lower yields (≤50%) compared to the target compound’s route (75–85%) .
The 3,4-dimethoxyphenyl group may improve binding to acetyl-lysine recognition sites compared to indole derivatives .
Research Findings and Implications
- Physicochemical Properties : The target compound’s calculated logP (~3.2) is lower than indole derivatives (logP ~4.1), indicating better solubility and oral bioavailability .
- SAR Insights : Replacement of the indole moiety (Compound 6) with 3,4-dimethoxyphenyl reduces cytotoxicity in hepatic cell lines (HeLa: CC₅₀ > 50 μM vs. 12 μM for Compound 6) .
- Future Directions : Computational docking studies suggest the trifluoromethyl group in the target compound occupies a hydrophobic pocket in BRD4’s acetyl-lysine binding site, warranting in vitro validation .
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